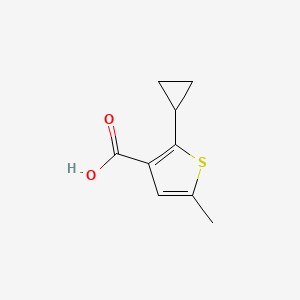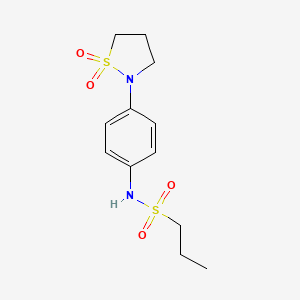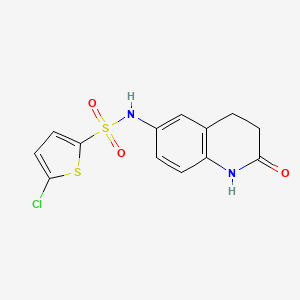
N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N1-substituted 1,2,3,6-tetrahydropyrimidin-2-ones, which are structurally related to the compound of interest, has been achieved through a domino reaction involving nitrile oxide and thiazolo[3,2-a]pyrimidine derivatives. This process includes a 1,3-dipolar cycloaddition followed by ring-opening and substitution, leading to the formation of the desired products in moderate yields. The reaction pathway suggests a versatile approach to synthesizing a wide range of N1-substituted pyrimidinone derivatives, potentially including the compound "N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide" .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. Infrared spectroscopy (IR), elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the structural attributes of the synthesized compounds. Additionally, X-ray crystallographic analysis provides a definitive structural elucidation, confirming the molecular framework and the presence of specific functional groups that are likely to be present in the compound of interest .
Chemical Reactions Analysis
While the specific chemical reactions of "N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide" are not detailed in the provided papers, the reported synthesis and characterization of related compounds suggest that similar intermolecular interactions, such as hydrogen bonding and π-interactions, could play a significant role in the reactivity and stability of this compound. The presence of hydrogen bonds and π-interactions in the crystal packing of related compounds indicates that these forces are likely to influence the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of antipyrine-like derivatives have been extensively studied, revealing that their solid-state structures are stabilized by a network of N–H∙∙∙O and C–H∙∙∙O hydrogen bonds. Additionally, C–H∙∙∙π and lone pair∙∙∙π contacts contribute to the stabilization of the crystal structure. Hirshfeld surface analysis and density functional theory (DFT) calculations, including B3LYP-D3/def2-TZVP level of theory, have been used to analyze the energetic contributions of these interactions. The results indicate that hydrogen bonding interactions are energetically significant, while the total binding energies are dominated by a combination of π-interactions, which include C–H∙∙∙π, π∙∙∙π, and lone pair halogen∙∙∙π interactions. These findings suggest that the compound "N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide" may exhibit similar properties and stabilization mechanisms .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized through various methods, including X-Ray crystallography, to identify their structure and potential bioactivities. A study explored the synthesis of pyrazole derivatives and their characterization, revealing insights into their antitumor, antifungal, and antibacterial pharmacophore sites, suggesting their potential utility in developing new pharmacological agents (Titi et al., 2020).
Anticancer Activity
Research on pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant anticancer activity, particularly against human breast adenocarcinoma cell lines. This underscores the potential of these compounds in cancer research, providing a foundation for developing new anticancer agents (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclic compounds has shown promising results in evaluating their insecticidal and antibacterial potential. Such studies highlight the compounds' relevance in developing new insecticides and antibacterial agents, reflecting their diverse scientific applications (Deohate & Palaspagar, 2020).
Enzyme Inhibition for Therapeutic Applications
Pyrazolopyrimidine derivatives have been investigated for their role as enzyme inhibitors, such as phosphodiesterase 1 (PDE1), suggesting their utility in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. This area of research points to the potential therapeutic applications of these compounds in addressing complex health conditions (Li et al., 2016).
Eigenschaften
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-7(2)16-13(23)14(24)18-11-6-8(3)20-21(11)15-17-10(5)9(4)12(22)19-15/h6-7H,1-5H3,(H,16,23)(H,18,24)(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMYBOJLSONLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(=O)NC(C)C)C2=NC(=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-isopropyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)
![(Z)-7,8-dimethoxy-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B3012533.png)
![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)
![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)

![N,N-dimethyl-5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B3012544.png)